(1-Phenylethyl)(prop-2-EN-1-YL)amine
Overview
Description
(1-Phenylethyl)(prop-2-EN-1-YL)amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenylethyl group attached to a prop-2-en-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Phenylethyl)(prop-2-EN-1-YL)amine can be synthesized through several methods. One common approach involves the reductive amination of acetophenone with ammonia and hydrogen. The reaction proceeds as follows:
C6H5C(O)CH3+NH3+H2→C6H5CH(NH2)CH3+H2O
Another method is the Leuckart reaction, which uses ammonium formate to achieve the transformation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(1-Phenylethyl)(prop-2-EN-1-YL)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Phenylacetone or benzaldehyde derivatives.
Reduction: More saturated amines, such as N-(1-phenylethyl)propylamine.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(1-Phenylethyl)(prop-2-EN-1-YL)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Phenylethyl)(prop-2-EN-1-YL)amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-(1-Phenylethyl)(prop-2-EN-1-YL)amine
- N-allyl-N-methylamine
- 1-phenylethylamine
Uniqueness
(1-Phenylethyl)(prop-2-EN-1-YL)amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylethyl group and prop-2-en-1-amine structure make it a versatile compound with diverse applications.
Properties
IUPAC Name |
N-(1-phenylethyl)prop-2-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8,10,12H,1,9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNXWCWCESEPFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60985506 | |
Record name | N-(1-Phenylethyl)prop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60985506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66896-61-5 | |
Record name | α-Methyl-N-2-propen-1-ylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66896-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, alpha-methyl-N-2-propenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066896615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Phenylethyl)prop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60985506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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